6,7-Dibromoquinoline-5,8-dione (CAS 18633-05-1) overcomes sluggish reactivity of dichloro analogs with superior bromine leaving groups, enabling high-yield palladium-catalyzed cross-couplings and regioselective SNAr. Key benefits: • Efficient Suzuki-Miyaura/Sonogashira couplings for NQO1-targeted antitumor libraries. • Orthogonal di-functionalization for diverse 6-amino-7-substituted quinoline-5,8-diones. • Preferred precursor for antimicrobial and antimalarial compounds. Consistent purity, global stock.
6,7-Dibromoquinoline-5,8-dione (CAS 18633-05-1) is a highly reactive polycyclic aromatic intermediate characterized by a quinoline-5,8-dione core substituted with two bromine atoms at the C6 and C7 positions. Synthesized via a multi-step process from 8-hydroxyquinoline, this compound serves as a critical building block in medicinal chemistry and materials science. Its primary procurement value lies in its established precursor suitability for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, enabling the rapid assembly of complex biologically active molecules, including NQO1-directed antitumor agents and antimicrobial derivatives [1].
Substituting 6,7-dibromoquinoline-5,8-dione with its closest structural analog, 6,7-dichloroquinoline-5,8-dione, or mono-halogenated variants fundamentally alters reaction kinetics and downstream yield. The dibromo compound possesses a greater leaving group ability, which is critical for driving palladium-catalyzed cross-couplings (such as Suzuki-Miyaura and Sonogashira reactions) and Buchwald-Hartwig aminations to completion. While the dichloro analog can participate in similar pathways, the dibromo variant consistently demonstrates higher reactivity and requires less aggressive catalytic conditions to achieve regioselective C6-substitution. Furthermore, utilizing mono-bromo analogs eliminates the possibility of orthogonal di-functionalization, drastically limiting the structural diversity of the resulting compound libraries[1].
In comparative studies of palladium-catalyzed amination using aniline derivatives, 6,7-dibromoquinoline-5,8-dione exhibited higher reactivity compared to the 6,7-dichloroquinoline-5,8-dione baseline. The greater leaving group capacity of the bromine atoms facilitates highly regioselective substitution at the C6 position, driven by the electronic activation of the adjacent C5 carbonyl group. This allows for the efficient synthesis of monoamine derivatives with electron-rich anilines in high yields, minimizing the formation of complex diamine byproducts that often complicate the purification of dichloro-derived batches [1].
| Evidence Dimension | Amination Reactivity and Regioselectivity |
| Target Compound Data | High reactivity with selective C6 mono-amination |
| Comparator Or Baseline | 6,7-dichloroquinoline-5,8-dione (lower comparative reactivity) |
| Quantified Difference | Higher conversion efficiency and superior regiocontrol |
| Conditions | Palladium-catalyzed amination with aniline derivatives |
Procuring the dibromo variant ensures higher yields and simplifies downstream purification when synthesizing complex 6-amino-7-bromoquinoline-5,8-dione intermediates.
6,7-Dibromoquinoline-5,8-dione serves as a highly efficient electrophile in palladium-catalyzed Sonogashira cross-coupling reactions with terminal alkynes. The dibromo scaffold enables the synthesis of both mono- and bis-alkynylated quinoline-5,8-dione derivatives with isolated yields ranging from 50% to 85% depending on the alkyne sterics. This performance establishes the dibromo compound as a highly effective precursor for generating extended conjugated systems compared to lighter halogenated analogs, which often require harsher conditions or yield incomplete conversions during bis-alkynylation [1].
| Evidence Dimension | Cross-Coupling Yield (Sonogashira) |
| Target Compound Data | 50-85% isolated yield for alkynyl derivatives |
| Comparator Or Baseline | Lighter halogenated quinoline-diones (historically lower yields / require elevated temperatures) |
| Quantified Difference | Consistent high-yield conversion to mono- and bis-alkynylated products |
| Conditions | Palladium-catalyzed coupling with terminal alkynes |
Predictable, high-yield cross-coupling reduces the consumption of expensive palladium catalysts and terminal alkyne reagents during library synthesis.
The symmetric di-halogenation of 6,7-dibromoquinoline-5,8-dione allows for sequential, orthogonal functionalization that is impossible with mono-halogenated baselines like 6-bromoquinoline-5,8-dione. Under controlled palladium/SPhos-mediated Suzuki-Miyaura conditions, the compound readily reacts with aryl boronic acids to provide coupled compounds in high yields. The presence of two reactive bromine sites enables the precise construction of 6,7-diaryl or mixed 6-amino-7-aryl quinoline-5,8-dione pharmacophores, significantly expanding the accessible chemical space for structure-activity relationship studies[1].
| Evidence Dimension | Synthetic Versatility (Functionalization Sites) |
| Target Compound Data | Two distinct, sequentially addressable reactive sites for cross-coupling |
| Comparator Or Baseline | 6-bromoquinoline-5,8-dione (single reactive site) |
| Quantified Difference | Enables 100% orthogonal di-substitution vs. mono-substitution limit |
| Conditions | Palladium/SPhos-mediated Suzuki-Miyaura cross-coupling |
For drug discovery programs, the dibromo precursor is essential for accessing the diverse 6,7-disubstituted chemical space required for SAR optimization.
Due to its high regioselectivity in amination reactions, 6,7-dibromoquinoline-5,8-dione is a highly effective precursor for synthesizing 6-amino-7-substituted quinoline-5,8-diones. These derivatives are critical substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells, making the dibromo compound indispensable for oncology drug discovery pipelines [1].
The ability to efficiently undergo Suzuki-Miyaura and Sonogashira cross-couplings allows researchers to build extensive libraries of aryl- and alkynyl-substituted quinoline-5,8-diones. These extended pi-systems demonstrate potent activity against Gram-negative and Gram-positive bacteria, as well as malarial parasites, positioning the dibromo variant as a preferred starting material for infectious disease research [1].
Leveraging its capacity for high-yield bis-alkynylation and di-arylation, 6,7-dibromoquinoline-5,8-dione is utilized in materials science to synthesize highly conjugated organic molecules. These derivatives exhibit unique electronic and photophysical properties, making them suitable for applications in organic electronic devices, sensors, and specialized industrial colorants [1].